2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide
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Description
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide is a useful research compound. Its molecular formula is C14H17BrN2O3 and its molecular weight is 341.205. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
2-(3-Bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide belongs to a class of compounds with potential applications in synthetic chemistry and material science. Studies on related compounds highlight their use in synthesizing various heterocyclic and polyfunctional systems. For instance, the work on ethyl (E)-2-benzoyl-3-(dimethylamino)propenoate and its derivatives showcases the versatility of these compounds in generating polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, which have wide applications in pharmaceuticals and material sciences (Pizzioli et al., 1998).
Catalysis and Enantioselective Synthesis
Another important application of similar compounds is in catalysis, particularly in enantioselective synthesis. The synthesis of enantiomerically pure 3-amino-2-methylenealkanoates (aza-Morita–Baylis–Hillman adducts) mediated by cinchona alkaloids from 3-substituted (Z)-2-(bromomethyl)propenoates highlights the potential of bromophenoxy derivatives in asymmetric synthesis, offering pathways to enantiomerically enriched materials (Martelli et al., 2011).
Antimicrobial and Antioxidant Activities
Compounds structurally related to this compound have been identified for their bioactive properties, including antibacterial and antioxidant activities. Research on nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides revealed potent scavenging activity against DPPH radicals and moderate activity against ABTS radicals, suggesting the potential of bromophenoxy derivatives in developing natural antioxidants for food and pharmaceutical applications (Li et al., 2012).
Electrosynthesis and Organic Transformations
The direct electrochemical reduction of bromo-propargyloxy esters, including ethyl 2-bromo-3-(3',4'-dimethoxyphenyl)-3-(propargyloxy)propanoate, underscores the role of such compounds in organic synthesis, particularly in transformations involving cleavage of the carbon–bromine bond and subsequent reduction processes. This application is crucial for the synthesis of various organic molecules and intermediates used in drug development and material science (Esteves et al., 2003).
Properties
IUPAC Name |
2-(3-bromophenoxy)-N-[2-(prop-2-enoylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-3-13(18)16-7-8-17-14(19)10(2)20-12-6-4-5-11(15)9-12/h3-6,9-10H,1,7-8H2,2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDKPFJHAVULIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C=C)OC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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